methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate
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Overview
Description
Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and benzylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl isocyanate with a suitable amine to form the benzylcarbamoyl intermediate. This intermediate is then reacted with a trifluoromethylated precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A similar compound with a tert-butoxycarbonyl group instead of a benzylcarbamoyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate: Another similar compound with a tert-butoxycarbonyl group and trifluoromethyl group.
Uniqueness
Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18F3N3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-benzamido-2-(benzylcarbamoylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H18F3N3O4/c1-29-16(27)18(19(20,21)22,24-15(26)14-10-6-3-7-11-14)25-17(28)23-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,24,26)(H2,23,25,28) |
InChI Key |
YOAINLMCLUSKRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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